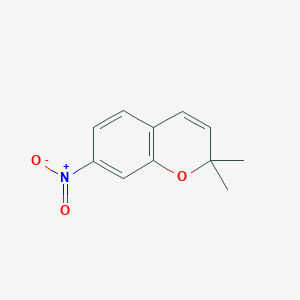
2,2-Dimethyl-7-nitro-2h-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-7-nitro-2h-1-benzopyran is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of 2H-benzopyrans exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the compound SD-8381, a derivative of 2H-benzopyran, has been identified as a novel COX-2 inhibitor, which is relevant in cancer therapy due to COX-2's role in tumor progression .
1.2 Antimicrobial Properties
The nitro group in 2,2-dimethyl-7-nitro-2H-1-benzopyran enhances its interaction with biological macromolecules, making it a candidate for antimicrobial applications. Compounds with similar structures have demonstrated activity against various pathogens, suggesting potential for developing new antibiotics or antifungal agents.
1.3 Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzopyran derivatives. The unique combination of functional groups in this compound may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
Materials Science
2.1 Photonic Applications
The compound's structural properties allow it to be utilized in photonic applications. Research has indicated that benzopyran derivatives can be incorporated into polymer matrices to create materials with tunable optical properties. This is particularly useful in developing sensors and light-emitting devices .
2.2 Encapsulation Techniques
Innovative encapsulation techniques using silica have been developed for compounds like this compound to enhance stability and control release rates in various applications. This method is beneficial for drug delivery systems, allowing for targeted therapy with reduced side effects .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various substituents to enhance its properties:
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | N-Alkylation | 87 |
| 2 | Hydrolysis | 80 |
| 3 | Coupling | 95 |
These steps can be optimized based on the desired derivatives and their targeted applications .
Case Studies
4.1 Case Study on Anticancer Activity
A study evaluated the efficacy of a series of benzopyran derivatives against different cancer cell lines. The results indicated that specific modifications on the benzopyran structure significantly enhanced cytotoxicity compared to the parent compound.
4.2 Case Study on Photonic Materials
Another case study focused on incorporating benzopyran derivatives into polymer matrices for photonic applications. The findings demonstrated improved optical properties and stability over time, highlighting the potential for commercial applications in sensors and light-emitting devices.
Properties
CAS No. |
64169-76-2 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2,2-dimethyl-7-nitrochromene |
InChI |
InChI=1S/C11H11NO3/c1-11(2)6-5-8-3-4-9(12(13)14)7-10(8)15-11/h3-7H,1-2H3 |
InChI Key |
ACUOAQKUXNEDQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














